molecular formula C39H76NO8P B1241030 1-hexadecanoyl-2-(7Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine

1-hexadecanoyl-2-(7Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine

Cat. No. B1241030
M. Wt: 718 g/mol
InChI Key: DJFPPOZEZQGHHJ-QGBSNROPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-(7Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 7Z-octadecenoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.

Scientific Research Applications

Interaction with Small Molecules

1-Hexadecanoyl-2-(7Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (POPE) is utilized in studies to understand interactions with small molecules, such as tetracaine. POPE added to supported lipid bilayers (SLBs) alters the affinity of small molecules to these bilayers, demonstrating its role in studying membrane interactions (Huang et al., 2013).

Structural Characterization of Binary Mixtures

POPE is essential in the structural characterization of binary mixtures in Langmuir monolayers. The interactions between POPE and other molecules like hexadecanol are crucial for understanding the behavior of synthetic lung surfactant preparations (Zhu et al., 2016).

Studying Pathogenic Lipids

In the study of pathogenic lipids, POPE has been identified as a component of new lipids in opportunistic pathogens like Corynebacterium amycolatum. This discovery aids in understanding the unique phospholipids present in certain bacteria (Valero-Guillén et al., 2005).

Fluorescence Microscopy in Lipid Membranes

POPE is used in fluorescence microscopy to study lipid membranes. It helps in investigating how fluorescent labels might alter membrane behavior, contributing to our understanding of membrane dynamics (Skaug et al., 2009).

Lipid Transfer Assay Applications

POPE plays a role in lipid transfer assays, helping to elucidate the movement and transfer of lipids, which is vital for understanding various biological processes and membrane dynamics (Zhang & Wang, 2013).

properties

Molecular Formula

C39H76NO8P

Molecular Weight

718 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-7-enoate

InChI

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h20,22,37H,3-19,21,23-36,40H2,1-2H3,(H,43,44)/b22-20-/t37-/m1/s1

InChI Key

DJFPPOZEZQGHHJ-QGBSNROPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC/C=C\CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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